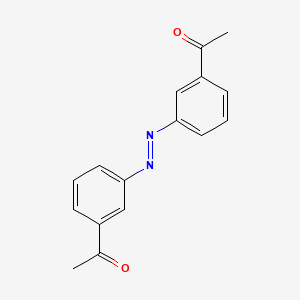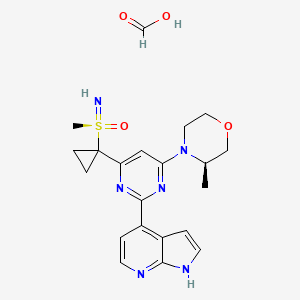![molecular formula C12H15NO B15293699 1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
1,3-Dihydrospiro[indene-2,2'-morpholine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrospiro[indene-2,2’-morpholine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The indene and morpholine rings are fused together, creating a rigid and stable structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholine] typically involves a multi-step process. One common method includes the cyclization of indene derivatives with morpholine under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,2’-morpholine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-morpholine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene or morpholine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydrospiro[indene-2,2’-morpholine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-piperidine]
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,2’-thiazolidine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-morpholine] is unique due to its specific spirocyclic structure, which imparts stability and rigidity. This structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroindene-2,2'-morpholine] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-8-12(7-10(11)3-1)9-13-5-6-14-12/h1-4,13H,5-9H2 |
Clave InChI |
NOYACTNJXUXRIF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC3=CC=CC=C3C2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

